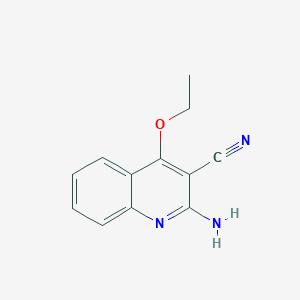
2-Amino-4-ethoxyquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-ethoxyquinoline-3-carbonitrile (AEQC) is a heterocyclic compound with a molecular formula of C12H12N3O. It is an important intermediate in the synthesis of various biologically active compounds such as antimalarial and antitumor agents.
Wirkmechanismus
The mechanism of action of 2-Amino-4-ethoxyquinoline-3-carbonitrile is not well understood. However, it has been suggested that 2-Amino-4-ethoxyquinoline-3-carbonitrile may exert its antimalarial activity by inhibiting the heme detoxification pathway in the parasite. 2-Amino-4-ethoxyquinoline-3-carbonitrile has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Amino-4-ethoxyquinoline-3-carbonitrile have been studied in vitro and in vivo. 2-Amino-4-ethoxyquinoline-3-carbonitrile has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to reduce the production of pro-inflammatory cytokines in macrophages. Additionally, 2-Amino-4-ethoxyquinoline-3-carbonitrile has been found to exhibit antimalarial activity by inhibiting the growth of the parasite.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-4-ethoxyquinoline-3-carbonitrile is a useful intermediate in the synthesis of various biologically active compounds. It is relatively easy to synthesize and is available in good yield. However, 2-Amino-4-ethoxyquinoline-3-carbonitrile is not very stable and can decompose under certain conditions. It is also relatively insoluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-Amino-4-ethoxyquinoline-3-carbonitrile. One possible direction is to study its potential as an antimalarial agent. Further studies are needed to elucidate the mechanism of action of 2-Amino-4-ethoxyquinoline-3-carbonitrile and to determine its efficacy in vivo. Another possible direction is to investigate its potential as an anticancer agent. Studies are needed to determine the optimal dosage and administration route for 2-Amino-4-ethoxyquinoline-3-carbonitrile and to evaluate its safety and efficacy in animal models. Additionally, further studies are needed to explore the anti-inflammatory activity of 2-Amino-4-ethoxyquinoline-3-carbonitrile and its potential use in the treatment of inflammatory diseases.
Synthesemethoden
2-Amino-4-ethoxyquinoline-3-carbonitrile can be synthesized by the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base. The reaction proceeds through a Michael addition followed by cyclization and dehydration to yield 2-Amino-4-ethoxyquinoline-3-carbonitrile in good yield.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-ethoxyquinoline-3-carbonitrile has been extensively studied for its biological activity. It has been reported to exhibit antimalarial, antitumor, and anti-inflammatory activities. 2-Amino-4-ethoxyquinoline-3-carbonitrile has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. It has also been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-Amino-4-ethoxyquinoline-3-carbonitrile has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
141648-32-0 |
|---|---|
Produktname |
2-Amino-4-ethoxyquinoline-3-carbonitrile |
Molekularformel |
C12H11N3O |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
2-amino-4-ethoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C12H11N3O/c1-2-16-11-8-5-3-4-6-10(8)15-12(14)9(11)7-13/h3-6H,2H2,1H3,(H2,14,15) |
InChI-Schlüssel |
BHEIFZQVAOLWKG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=NC2=CC=CC=C21)N)C#N |
Kanonische SMILES |
CCOC1=C(C(=NC2=CC=CC=C21)N)C#N |
Synonyme |
3-Quinolinecarbonitrile,2-amino-4-ethoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



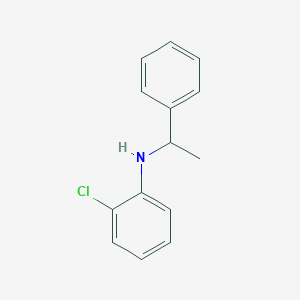
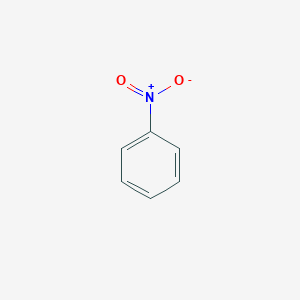
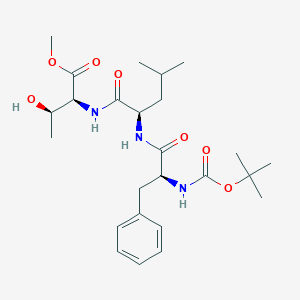

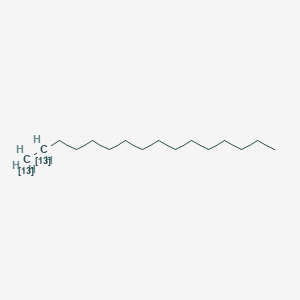
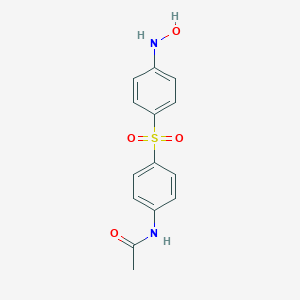


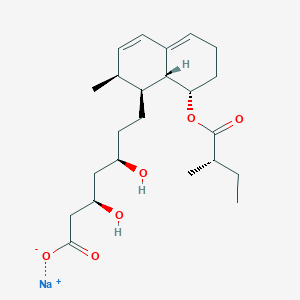


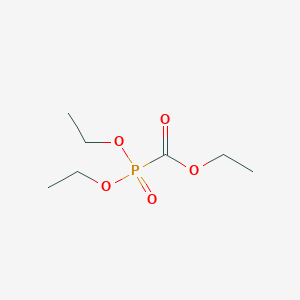
![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B124859.png)
